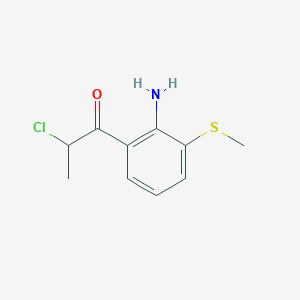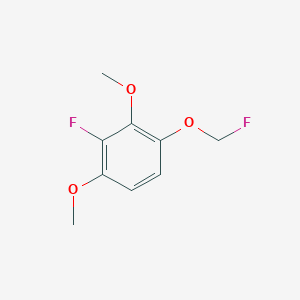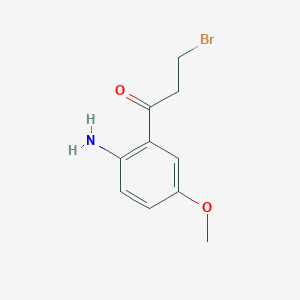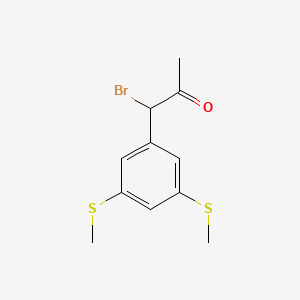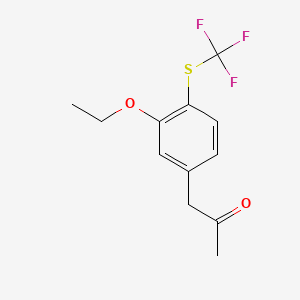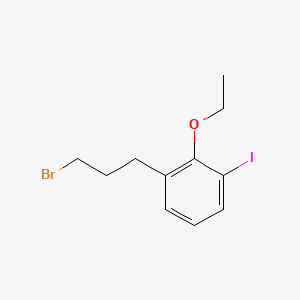
1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that already contains the ethoxy group.
Iodination: The final step involves the iodination of the benzene ring, which can be carried out using iodine and a suitable oxidizing agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl and iodine groups can form covalent bonds with nucleophiles, while the ethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect various molecular pathways and processes.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-iodobenzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine group in a different position on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H14BrIO |
|---|---|
Peso molecular |
369.04 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
FULFEASOCGUTEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
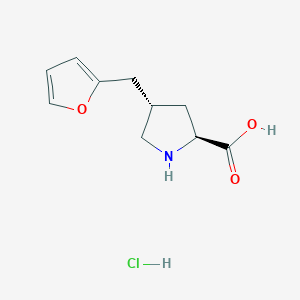
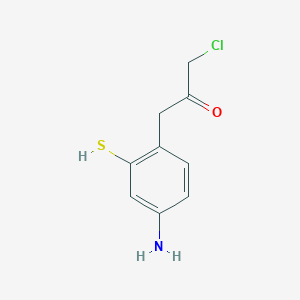
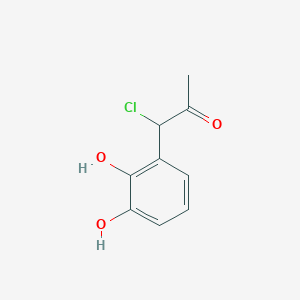
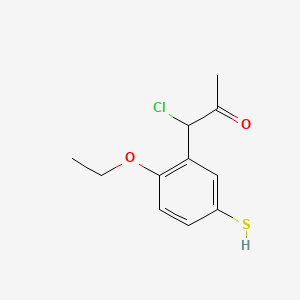
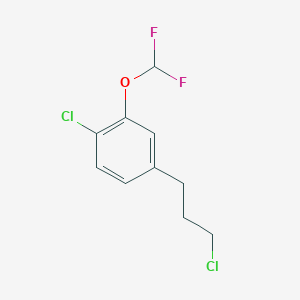
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
